5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9NO5 It is characterized by the presence of a furan ring substituted with a nitrophenoxy methyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfurfural with 4-nitrophenol in the presence of a suitable base. The reaction proceeds through the formation of an ether linkage between the furan ring and the nitrophenol. The reaction conditions often include:
Solvent: Common solvents used include dimethylformamide or dimethyl sulfoxide.
Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 5-(4-Nitrophenoxymethyl)furan-2-carboxylic acid.
Reduction: 5-(4-Aminophenoxymethyl)furan-2-carbaldehyde.
Substitution: Products depend on the nucleophile used, such as 5-(4-Alkoxyphenoxymethyl)furan-2-carbaldehyde.
Scientific Research Applications
5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The furan ring provides a stable scaffold for these interactions, enhancing the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenoxymethyl)furan-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
5-(4-Methoxyphenoxymethyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of a nitro group.
5-(4-Chlorophenoxymethyl)furan-2-carbaldehyde: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
5-(4-Nitrophenoxymethyl)furan-2-carbaldehyde is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies. The nitro group also enhances the compound’s reactivity, allowing for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-11-5-6-12(18-11)8-17-10-3-1-9(2-4-10)13(15)16/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAGBUACEBDADX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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